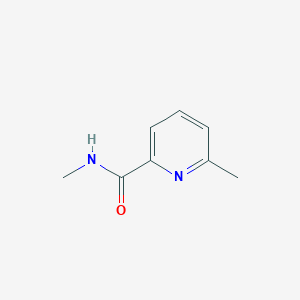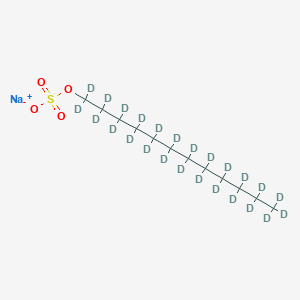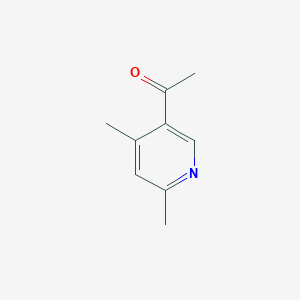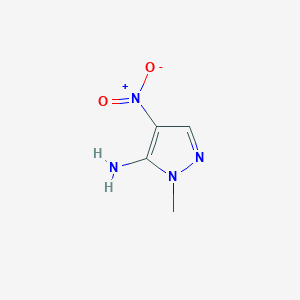
2-Methyl-4-nitro-1,3-benzothiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nitro-7-aminobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with methyl, nitro, and amino substituents at positions 2, 4, and 7, respectively. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-7-aminobenzothiazole typically involves the nitration of 2-methylbenzothiazole followed by amination. One common method is the electrophilic nitration of 2-methylbenzothiazole using a mixture of nitric acid and sulfuric acid. The resulting 2-methyl-4-nitrobenzothiazole is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 7-position .
Industrial Production Methods
Industrial production of 2-Methyl-4-nitro-7-aminobenzothiazole often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-nitro-7-aminobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, alkylated, and acylated products.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-nitro-7-aminobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The biological activity of 2-Methyl-4-nitro-7-aminobenzothiazole is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. The nitro group is often involved in redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-methylbenzothiazole
- 2-Methyl-4-nitrobenzothiazole
- 2-Methyl-7-aminobenzothiazole
Uniqueness
2-Methyl-4-nitro-7-aminobenzothiazole is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
107603-46-3 |
|---|---|
Molekularformel |
C8H7N3O2S |
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
2-methyl-4-nitro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-4-10-7-6(11(12)13)3-2-5(9)8(7)14-4/h2-3H,9H2,1H3 |
InChI-Schlüssel |
NEMHWNLRKAYPMB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2S1)N)[N+](=O)[O-] |
Synonyme |
7-Benzothiazolamine,2-methyl-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
